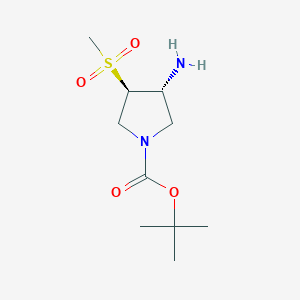

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate

Description

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group, an amino group at the 3-position, and a methylsulfonyl substituent at the 4-position. The (3R,4R) stereochemistry is critical for its interactions in biological systems or synthetic applications. Methylsulfonyl groups are electron-withdrawing, enhancing stability and influencing hydrogen-bonding capacity, while the amino group provides a site for further functionalization or hydrogen bonding.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-5-7(11)8(6-12)17(4,14)15/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAUXLGLSGKFTL-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₀H₁₈N₂O₃S

- Molecular Weight : Approximately 218.31 g/mol

- Stereochemistry : The (3R,4R) configuration is crucial for its biological interactions.

The presence of the tert-butyl group, amino group, and methylsulfonyl substituent contributes to its reactivity and interaction with biological targets. These functional groups facilitate enzyme-substrate interactions and protein-ligand binding, which are essential for its biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its structural characteristics allow it to form stable complexes with various biological molecules. Here are some key findings regarding its biological activity:

- Enzyme Interaction : The compound has been shown to bind effectively with specific enzymes through hydrogen bonding and hydrophobic interactions. This binding can modulate enzyme activity, making it a valuable tool in drug discovery.

- Potential Therapeutic Applications : Similar compounds have demonstrated antimicrobial and anticancer properties. Although specific studies on this compound are ongoing, the structural similarities suggest potential for similar therapeutic effects.

Case Study 1: Enzyme Binding Studies

In a study focusing on enzyme interaction, researchers evaluated the binding affinity of this compound with various enzymes. The results indicated that modifications in the compound's structure could enhance its binding affinity significantly. This suggests that further optimization could lead to more potent inhibitors or activators of target enzymes.

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of this compound by testing it against several cancer cell lines. Preliminary results indicated that it exhibited cytotoxic effects comparable to known anticancer agents, warranting further investigation into its mechanism of action and therapeutic viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | 148214-90-8 | Features methoxy instead of methylsulfonyl group |

| Tert-butyl (3R,4S)-3-amino-4-(benzyloxycarbonyl)amino)piperidine-1-carboxylate | 1268511-99-4 | Contains piperidine ring; useful in peptide synthesis |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | Hydroxypyrrolidine derivative; potential for different reactivity |

This comparison highlights the unique combination of functional groups in this compound that enhances its reactivity and selectivity in biological contexts .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Observations :

- Methylsulfonyl vs. Sulfanyl Groups : The target compound’s -SO₂CH₃ group (strong electron-withdrawing, polar) contrasts with -S-aryl/alkyl groups in , which are less polar but more lipophilic. Methylsulfonyl may enhance aqueous solubility compared to cyclohexylsulfanyl derivatives .

- Amino vs. Hydroxy/Fluoro Groups: The -NH₂ group in the target compound offers nucleophilic reactivity for coupling reactions, unlike -OH or -F substituents in , which are more inert.

- Stereochemistry : The (3R,4R) configuration in the target compound and contrasts with (3R,4S) in , affecting spatial orientation in chiral environments like enzyme binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.